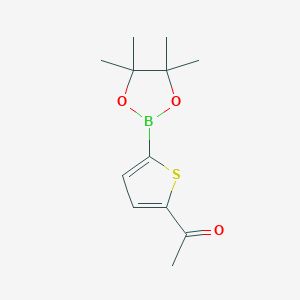

5-Acetylthiophene-2-boronic acid pinacol ester

Description

5-Acetylthiophene-2-boronic acid pinacol ester (CAS: 942070-32-8) is a thiophene-based boronic ester widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl compounds. Its molecular formula is C₁₂H₁₇BO₃S, with a molecular weight of 252.14 g/mol. The compound is characterized by an acetyl group at the 5-position of the thiophene ring and a pinacol boronate ester at the 2-position. Key properties include:

- Purity: >97.0% (GC)

- Storage: Requires storage below -20°C to maintain stability

- Pricing: Approximately JPY 8,000 per 1g (or ~$70 USD) from suppliers like Kanto Reagents .

The acetyl group enhances electron-withdrawing effects, modulating reactivity in cross-coupling reactions, while the thiophene core contributes to conjugation and stability in organic synthesis .

Propriétés

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3S/c1-8(14)9-6-7-10(17-9)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCVKFAFBSIAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694515 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-32-8 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylthiophene-2-boronic acid pinacol ester typically involves the borylation of 5-acetylthiophene. A common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired purity.

Types of Reactions:

Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent and a catalyst.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Protic solvents (e.g., water or methanol) and catalysts (e.g., palladium on carbon) are used.

Major Products:

Suzuki–Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.

Protodeboronation: The major product is the corresponding thiophene derivative without the boronic ester group.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Acetylthiophene-2-boronic acid pinacol ester is recognized for its potential therapeutic applications, particularly in the development of anticancer agents. Boronic acids and their derivatives have been extensively studied for their biological activities, including:

- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The incorporation of the thiophene moiety enhances the compound's efficacy against specific cancer types .

- Antibacterial and Antiviral Properties : Studies have shown that boronic acid derivatives exhibit antibacterial and antiviral activities, making them candidates for developing new antibiotics and antiviral drugs .

Case Study: Anticancer Activity

A study published in Nature Reviews highlighted the role of boronic acids in targeting cancer cell metabolism. The research demonstrated that compounds similar to this compound could effectively disrupt metabolic pathways in cancer cells, leading to decreased cell viability and increased apoptosis rates .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for constructing complex organic molecules through Suzuki coupling reactions. This reaction allows for the formation of carbon-carbon bonds, crucial for synthesizing pharmaceuticals and agrochemicals.

Synthesis Overview

The general synthesis process involves:

- Preparation of the Boronic Ester : The compound is synthesized via a palladium-catalyzed coupling reaction involving aryl halides and boronic acids.

- Application in Coupling Reactions : It can be used to couple with various electrophiles to form substituted thiophenes or other aromatic compounds.

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of sensors and polymers.

- Sensor Development : The compound's ability to form reversible boronate esters allows it to be used in sensors that detect sugars or other diols through fluorescence changes .

- Polymer Chemistry : Its incorporation into polymer matrices can enhance material properties, such as thermal stability and mechanical strength.

Case Study: Sensor Application

Research published in Advanced Functional Materials explored the use of boronic acid derivatives in developing glucose sensors. The study demonstrated that incorporating this compound into sensor designs significantly improved sensitivity and selectivity towards glucose detection .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proteasome activity | |

| Antibacterial | Effective against Gram-positive bacteria | |

| Antiviral | Potential against viral infections |

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Synthesis via palladium-catalyzed coupling |

| Step 2 | Formation of carbon-carbon bonds |

Mécanisme D'action

The primary mechanism of action for 5-Acetylthiophene-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the new carbon-carbon bond. The molecular targets are typically the halide substrates, and the pathways involve the catalytic cycle of the palladium catalyst.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table compares 5-acetylthiophene-2-boronic acid pinacol ester with structurally analogous thiophene-based pinacol esters:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (EWGs) :

- The acetyl group in this compound moderately activates the boronic ester for coupling, making it suitable for reactions requiring controlled kinetics .

- In contrast, the nitro group in 5-nitrothiophene-2-boronic acid pinacol ester significantly accelerates oxidative addition but may destabilize intermediates .

- Steric Effects :

Physical and Chemical Properties

Activité Biologique

5-Acetylthiophene-2-boronic acid pinacol ester is a boronic acid derivative notable for its potential biological activities and applications in organic synthesis. This compound, characterized by its unique thiophene structure with an acetyl substituent, has garnered interest for its reactivity in various chemical reactions, particularly the Suzuki-Miyaura coupling. Understanding its biological activity is crucial for its application in medicinal chemistry and other fields.

- Molecular Formula : C₁₂H₁₇BO₃S

- Molecular Weight : 252.14 g/mol

- CAS Number : 942070-32-8

This compound's structure enhances its utility in synthetic applications while providing distinct electronic characteristics compared to other boronic acids .

Biological Activity Overview

Research into the biological activities of this compound reveals several promising areas:

Antimicrobial Activity

A study examined the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound could inhibit the growth of certain Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The results demonstrated moderate antioxidant activity, with an EC₅₀ value indicating effective concentration levels.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 25 |

| 100 | 45 |

| 200 | 65 |

This suggests that higher concentrations significantly enhance its antioxidant properties.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, similar compounds have been shown to induce cellular stress responses, potentially leading to apoptosis in cancer cells. Further research is necessary to explore these pathways in detail.

Case Studies and Research Findings

Recent literature highlights the growing interest in boronic acids and their derivatives for medicinal applications:

- A study published in Medicinal Chemistry explored various boronic acids' roles in cancer treatment, emphasizing their ability to inhibit proteasomes .

- Another investigation focused on the synthesis and biological evaluation of thiophene derivatives, including the subject compound, noting their potential as novel therapeutic agents .

Q & A

Q. What are the primary synthetic routes for preparing 5-acetylthiophene-2-boronic acid pinacol ester, and how do reaction conditions influence yield?

The compound is typically synthesized via borylation reactions using palladium or nickel catalysts. A common method involves coupling 5-acetylthiophene with bis(pinacolato)diboron under inert atmospheres (e.g., N₂ or Ar) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Key parameters include:

- Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands (e.g., triethylphosphite) .

- Temperature : 70–100°C for 6–24 hours.

- Stoichiometry : Excess diboron reagent (1.2–2.0 equivalents) improves conversion .

Yield optimization requires monitoring by TLC or LC-MS, as side reactions (e.g., protodeboronation) may occur under acidic or oxidizing conditions .

Q. How does the pinacol ester group enhance stability and reactivity in Suzuki-Miyaura cross-couplings?

The pinacol ester acts as a protecting group for the boronic acid, preventing self-condensation and improving shelf life. It also facilitates transmetalation with palladium catalysts by forming a stable tetracoordinated boron intermediate. For 5-acetylthiophene derivatives, the electron-withdrawing acetyl group increases electrophilicity, enabling coupling with electron-rich aryl halides. Typical conditions include:

Q. What are the recommended storage conditions to prevent degradation?

Store at –20°C under inert gas (e.g., argon) in sealed, moisture-resistant containers. The compound is sensitive to hydrolysis and strong oxidizers (e.g., peroxides), which can cleave the boronate ester . Purity (>97% by GC) should be verified before use in sensitive reactions .

Advanced Research Questions

Q. How can conflicting reactivity data in cross-couplings be resolved?

Discrepancies in reaction outcomes (e.g., low yields or side products) often arise from:

- Substrate electronic effects : Electron-deficient partners may require higher catalyst loadings or elevated temperatures.

- Steric hindrance : Bulky substituents near the boron group slow transmetalation.

- Impurities : Trace water or oxygen degrades the catalyst.

Troubleshooting steps : - Use degassed solvents and rigorously dry substrates.

- Screen alternative ligands (e.g., SPhos or XPhos) to enhance catalytic activity .

- Employ additives like LiCl to stabilize intermediates .

Q. What advanced analytical techniques are suitable for characterizing reaction intermediates?

- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for pinacol esters) confirms boron integrity .

- Mass spectrometry (HRMS) : Detects protodeboronation byproducts (e.g., free boronic acids).

- X-ray crystallography : Resolves structural ambiguities in crystalline derivatives .

- UV-vis spectroscopy : Monitors reaction progress in real-time (e.g., H₂O₂-mediated oxidations) .

Q. How can this compound be applied in covalent organic framework (COF) synthesis?

The boronic ester group enables dynamic covalent chemistry for constructing COFs. For example:

- Solvothermal condensation : React with diols or polyphenols to form boronate-linked networks.

- Post-synthetic modification : Introduce acetyl-functionalized thiophene units into COFs for optoelectronic tuning.

Key parameters: - Temperature : 120–150°C in mesitylene/dioxane.

- Porosity : Surface areas >500 m²/g achievable with eclipsed layer stacking .

Q. What are the challenges in scaling up reactions involving this compound?

- Purification : Column chromatography is impractical at scale; switch to crystallization or extraction.

- Catalyst recovery : Immobilized Pd systems (e.g., Pd/C) reduce metal leaching .

- Cost : Optimize stoichiometry to minimize excess reagents (e.g., diboron partners) .

Q. How does pH influence boronate ester stability in aqueous reaction media?

The compound is stable at neutral to slightly basic pH (7–9). Acidic conditions (pH <5) hydrolyze the ester to the boronic acid, while strong bases (pH >10) promote protodeboronation. For aqueous-phase applications (e.g., biosensing):

- Use buffered solutions (e.g., Tris-HCl, pH 7–8).

- Avoid prolonged exposure to H₂O₂ or reactive oxygen species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.